5-(氨氧基)-L-正缬氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

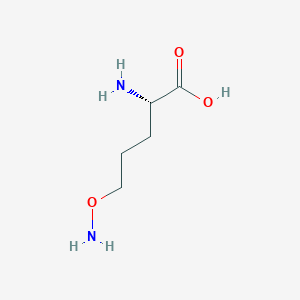

5-(Aminooxy)-L-norvaline is a type of aminooxy compound. Aminooxy compounds are known for their ability to react with aldehydes or ketones to form a stable oxime linkage . This reaction, known as an oximation reaction, is a versatile click chemistry coupling .

Synthesis Analysis

The synthesis of aminooxy-peptide precursors, such as 5-(Aminooxy)-L-norvaline, is challenging due to the high reactivity of the aminooxy moiety . Strategies have been developed to overcome this problem, including orthogonally protected aminooxy acetic acid (Aoa) derivates compatible with Fmoc- and Boc-SPPS .Molecular Structure Analysis

The molecular structure of 5-(Aminooxy)-L-norvaline and related compounds has been analyzed in the context of their interaction with PPARs. The orientation and nature of substituents significantly influence the compound’s ability to bind and activate the receptor, with specific configurations leading to subtype-selective activation.Chemical Reactions Analysis

The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . The reaction is typically carried out in aqueous media and catalysed by aniline or phenylenediamine derivates . It is a reliable and versatile conjugation technique due to the mild reaction conditions, the high chemoselectivity, and the hydrolytic stability of the oxime bond .科学研究应用

- Details : The side-chain azido (N3) group remains stable in trifluoroacetic acid (TFA) and piperidine (Pip), common reagents used in SPPS. The azido group can be converted to an amine via Staudinger reduction, either on the solid phase or in solution .

- Details : Periodate oxidation of IgG glycans, followed by oxime ligation and copper(I)-catalyzed alkyne-azide cycloaddition, allows conjugation with toxic payloads. Cyanine dyes incorporated into the linker facilitate drug-antibody ratio determination. For instance, cytotoxic conjugates of an antibody against the tumor-associated antigen PRAME with doxorubicin and monomethyl auristatin E (MMAE) were synthesized using this approach .

- Details : Q-body-based homogeneous immunoassays, which do not require immobilization or washing steps, offer advantages over conventional immunoassays .

- Details : These reagents find applications in studying protein-protein interactions and labeling biomolecules .

Solid Phase Peptide Synthesis (SPPS)

Antibody–Drug Conjugates (ADCs)

PPARalpha Selectivity and Metabolic Syndrome Treatment

Fluorescent Antibody-Based Assays

Bioorthogonal Crosslinking Reagents

Neuronal Tracers

作用机制

Target of Action

The primary target of the compound (2S)-2-amino-5-(aminooxy)pentanoic acid, also known as 5-(Aminooxy)-L-norvaline, is the enzyme 4-aminobutyrate aminotransferase (GABA-T) . This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system .

Mode of Action

5-(Aminooxy)-L-norvaline inhibits the activity of GABA-T, leading to less GABA being broken down . It functions as an inhibitor by attacking the Schiff base linkage between pyridoxal phosphate (PLP) and the enzyme, forming oxime type complexes . This results in an increase in the level of GABA in tissues .

Biochemical Pathways

The inhibition of GABA-T by 5-(Aminooxy)-L-norvaline affects the GABA shunt, a series of biochemical reactions that produce and metabolize GABA . By inhibiting GABA-T, 5-(Aminooxy)-L-norvaline prevents the conversion of GABA to succinic semialdehyde, thereby increasing the concentration of GABA . This can have downstream effects on neuronal signaling, as GABA is a major inhibitory neurotransmitter .

Result of Action

The primary result of the action of 5-(Aminooxy)-L-norvaline is an increase in the level of GABA in tissues . This can lead to enhanced inhibitory neurotransmission, as GABA is a key inhibitory neurotransmitter. The specific molecular and cellular effects of this action would depend on the context, including the specific cell types involved and the overall state of the nervous system.

属性

IUPAC Name |

(2S)-2-amino-5-aminooxypentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c6-4(5(8)9)2-1-3-10-7/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOZTGXHZSBIOB-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-5-(aminooxy)pentanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thiomorpholin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2553851.png)

![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2553855.png)

![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2553856.png)

![3-[3-(piperidin-1-yl)propyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2553862.png)

![N-Benzo[1,3]dioxol-5-ylmethyl-2-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2553865.png)

![2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one](/img/structure/B2553872.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553873.png)